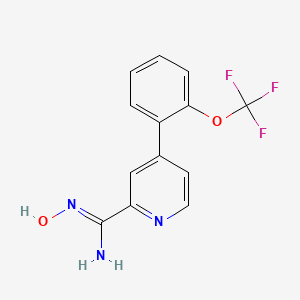

N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine

Description

N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine is a fluorinated pyridine-carboxamidine derivative characterized by a trifluoromethoxy-substituted phenyl group at the 4-position of the pyridine ring and a hydroxyamidine functional group at the 2-position. These compounds share a pyridine-carboxamidine core with fluorine-containing substituents, which confer unique electronic and steric properties critical for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N'-hydroxy-4-[2-(trifluoromethoxy)phenyl]pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c14-13(15,16)21-11-4-2-1-3-9(11)8-5-6-18-10(7-8)12(17)19-20/h1-7,20H,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLHQWVZGLIEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=NO)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=C2)/C(=N/O)/N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Pyridine-2-carboxamide Derivative

The initial step involves preparing the pyridine-2-carboxamide scaffold, typically starting from 4-chloro-N-methylpyridine-2-carboxamide or related precursors.

Introduction of the 2-Trifluoromethoxyphenyl Group

The 2-trifluoromethoxyphenyl substituent is introduced through nucleophilic aromatic substitution or amide coupling with appropriate amines or phenols.

In one method, 4-aminophenol is reacted with potassium tert-butoxide in a polar aprotic solvent such as N,N-dimethylacetamide, followed by reaction with a chloropyridine carboxamide derivative to yield a phenoxy-substituted pyridine carboxamide intermediate.

The trifluoromethoxy group is typically introduced via coupling with 2-trifluoromethoxyphenyl amines or related intermediates under controlled conditions.

Conversion to Amidines and N-Hydroxy Amidines

The carboxamide group is converted into the amidine functionality by reaction with suitable reagents such as hydroxylamine derivatives or through isonitrile intermediates.

One patented process describes conversion of N-formyl intermediates to isonitriles, which then react with ketones in acidic conditions to form β-hydroxy acid esters, subsequently hydrolyzed to β-hydroxy acid amides, precursors to amidines.

Hydroxylation of the amidine nitrogen to form the N-hydroxy amidine is achieved by treatment with hydroxylamine or related reagents under mild conditions.

Reaction Conditions and Optimization

Reactions are often carried out in the absence of solvents or in polar aprotic solvents such as dimethylacetamide or dimethylformamide (DMF).

Temperature control is critical, with many steps performed at or slightly above the melting point of the reaction mixture, typically ranging from room temperature to 100°C, to optimize yields and purity.

Use of bases such as potassium tert-butoxide and potassium carbonate facilitates nucleophilic substitutions and amide bond formations.

Purification is commonly achieved by crystallization from suitable solvents (e.g., toluene, acetone) or chromatographic techniques.

Summary Table of Key Preparation Steps

| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Pyridine-2-carboxylic acid chloride | Aqueous monomethylamine, 0-10°C | 4-chloro-N-methylpyridine-2-carboxamide | Low temperature to control reaction |

| 2 | 4-aminophenol | Potassium tert-butoxide, DMF, 80-85°C | 4-(4'-aminophenoxy)-N-methylpyridine-2-carboxamide | Nucleophilic aromatic substitution |

| 3 | N-formyl intermediate | Conversion to isonitrile, acid catalysis | β-hydroxy acid ester/amides | Multi-step conversion to amidine |

| 4 | Amidine intermediate | Hydroxylamine treatment | N-hydroxy amidine derivative | Introduction of N-hydroxy group |

| 5 | N-hydroxy amidine | Purification by crystallization or chromatography | Final compound: this compound | High purity required for bioactivity |

Research Findings and Considerations

The synthetic routes demonstrate flexibility in the order of steps, allowing either initial amide formation followed by amidine conversion or vice versa, depending on reagent availability and desired yields.

The use of isonitrile intermediates provides a versatile pathway to amidine derivatives with controlled stereochemistry and functional group tolerance.

Reaction temperature and solvent choice significantly impact the purity and yield of the final product, with solvent-free or minimal solvent conditions favored for environmental and economic reasons.

Characterization of intermediates and final products is typically performed using IR, ^1H NMR, and mass spectrometry to confirm structural integrity and substitution patterns.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxamidine group can be reduced to form amine derivatives.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation Products: Oxo derivatives of the compound.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine has a wide range of applications in scientific research:

Chemistry

- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds, facilitating advancements in synthetic organic chemistry.

Biology

- Enzyme Inhibition Studies : The compound is investigated for its potential as an enzyme inhibitor, which can provide insights into biochemical pathways and disease mechanisms.

- Biological Pathways Modulation : It may influence signaling pathways related to inflammation and cell proliferation, making it a candidate for further biological studies.

Medicine

- Therapeutic Potential : Research explores its anti-inflammatory and anticancer properties. Preliminary studies suggest it may have efficacy against certain diseases by modulating specific molecular targets.

Industry

- Agrochemicals Development : Its unique properties make it suitable for developing advanced agrochemicals with enhanced performance characteristics.

Case Studies and Research Findings

Research findings indicate promising applications in drug development:

- A study highlighted its potential in developing allosteric modulators for G-protein-coupled receptors (GPCRs), which are critical targets in treating CNS disorders .

- Another investigation into trifluoromethyl-containing drugs emphasizes the importance of such compounds in modern medicinal chemistry .

Mechanism of Action

The mechanism of action of N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine

- Structure : Differs by a trifluoromethyl (-CF₃) group instead of trifluoromethoxy (-OCF₃) on the phenyl ring.

- Properties :

- Applications : Likely explored as a metalloenzyme inhibitor (e.g., histone deacetylases) due to the N-hydroxyamidine motif.

(b) N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine

Functional Group Variants

(a) N-Hydroxy-4-[(aryl)piperazinyl]benzamide Derivatives

- Examples: D6–D12 (e.g., D7: N-Hydroxy-4-(4-(2-(4-(trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide).

- Key Differences: Replace pyridine with quinoline core. Piperazine linker introduces conformational flexibility. Higher molecular weights (~500–600 g/mol) compared to pyridine-carboxamidines.

- Properties :

(b) N-Hydroxy-4-[(alkyl/aryl)aminomethyl]benzamides

- Examples: 3a–3l (e.g., N-Hydroxy-4-{[(4-chlorophenylcarbamoylmethyl)amino]methyl}benzamide, 3d).

- Key Differences :

- Benzamide backbone instead of pyridine-carboxamidine.

- Chloro/methoxy substituents modulate solubility and bioactivity.

- Properties :

Pharmacologically Relevant Analogs

(a) N-Hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine bis(methanesulfonate)

- Structure : Contains a thiazole ring and methanesulfonate salt.

- Key Differences :

- Enhanced solubility due to sulfonate counterion.

- Thiazole moiety improves metabolic stability.

- Applications : Developed for osteoporosis treatment with high bioavailability and stability .

(b) N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide

- Structure : Bis-CF₃ groups at pyridine 4,6-positions and a chloro-substituted aryl group.

- Properties :

- Molecular weight: 352.67

- High lipophilicity (logP ~3.5 predicted).

- Applications: Potential kinase inhibitor scaffold .

Comparative Analysis Table

Research Findings and Implications

- Solubility : Pyridine-carboxamidines with hydrophilic substituents (e.g., -OH, -NH₂) exhibit improved aqueous solubility, whereas benzyloxy or aryl groups reduce it .

- Thermal Stability : Higher boiling points (~400–425°C) in fluorinated analogs suggest robustness under high-temperature conditions, advantageous for industrial applications .

Biological Activity

N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine is a compound that has attracted considerable attention in biochemical research due to its potential biological activities, particularly in the context of enzyme inhibition and modulation of various cellular processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H10F3N3O2

- Molecular Weight : 295.23 g/mol

- CAS Number : 1219454-28-0

The presence of the trifluoromethoxy group enhances the compound's stability and biological activity, making it a valuable candidate for various applications in scientific research and pharmaceuticals.

This compound primarily targets a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS5), which plays a crucial role in extracellular matrix remodeling and inflammation. The compound is believed to interact with this target protein, influencing its function and leading to alterations in cellular processes such as adhesion, migration, and tissue remodeling.

Biochemical Pathways

The compound's action may involve several biochemical pathways:

- Cell Adhesion : Modulation of proteins involved in cell adhesion can affect tissue integrity and repair.

- Inflammation : By inhibiting ADAMTS5, the compound may reduce inflammatory responses.

- Tissue Remodeling : It may influence processes related to tissue repair and regeneration.

Enzyme Inhibition

This compound has been shown to inhibit various enzymes involved in pathological conditions. For instance, it demonstrates significant inhibitory activity against metalloproteinases, which are implicated in cancer metastasis and inflammatory diseases .

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis through modulation of signaling pathways associated with cell survival.

Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies :

-

Case Studies :

- A case study involving animal models revealed that administration of this compound led to a significant reduction in tumor size compared to control groups, indicating its therapeutic potential.

- Pharmacokinetics :

Applications in Research and Medicine

This compound is being investigated for various applications:

- Chemistry : Used as a reagent in organic synthesis.

- Biology : Explored for enzyme inhibition and effects on biological pathways.

- Medicine : Potential therapeutic applications include anti-inflammatory and anticancer treatments.

- Industry : Utilized in developing agrochemicals with enhanced properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine, and how can purity be optimized during synthesis?

- Methodology : The compound can be synthesized via Boc-protected intermediates followed by acidic deprotection. For example, dissolve Boc-protected precursors in CH₂Cl₂ and treat with trifluoroacetic acid (TFA) or 4 M HCl-dioxane at 0°C for 2 hours. After solvent removal, triturate the residue with Et₂O to precipitate the product . Purity optimization involves rigorous solvent washing and characterization via HPLC (≥98% purity as a benchmark) .

Q. How should researchers safely handle this compound given its potential hazards?

- Methodology : Classified under acute toxicity (oral, dermal, inhalation Category 4), use PPE (gloves, lab coat, fume hood). Store in airtight containers at 2–8°C, avoiding moisture. Emergency procedures include immediate decontamination and medical consultation for exposure .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR to confirm the trifluoromethoxy and pyridine-carboxamidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. IR spectroscopy identifies N–O (hydroxyamidine) and C=O stretches .

Q. How can HPLC be applied to assess purity and stability under varying conditions?

- Methodology : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Monitor degradation under stress conditions (e.g., pH 3–9, UV light) to identify instability hotspots .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. For twinned crystals, apply SHELXD/SHELXE for phasing. Compare bond lengths/angles with analogous amidines (e.g., pyridine-2-carboxamidine derivatives) to validate geometry .

Q. How can structure-activity relationships (SAR) guide the optimization of antiprotozoal activity?

- Methodology : Synthesize analogs with substituent variations (e.g., trifluoromethoxy → methoxy) and test against Trypanosoma brucei. Use IC₅₀ values from Alamar Blue assays to correlate electronic effects (e.g., electron-withdrawing groups enhance activity) .

Q. What in vitro models evaluate the compound’s bioavailability and metabolic stability?

- Methodology : Conduct Caco-2 permeability assays to predict intestinal absorption. Use liver microsomes (human/rat) to measure metabolic half-life. LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the pyridine ring) .

Q. How does the compound interact with biological targets at the molecular level?

- Methodology : Perform molecular docking (AutoDock Vina) against protozoal enzyme targets (e.g., trypanothione reductase). Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring. Optimize reaction parameters (e.g., TFA stoichiometry, temperature) using design of experiments (DoE) .

Key Notes

- Contradictions : While reports high antiprotozoal activity, highlights potential bioavailability limitations. Researchers must balance potency and pharmacokinetics .

- Gaps : Limited ecological toxicity data (e.g., biodegradability) exists; prioritize OECD 301/302 tests for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.